2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine
Description
2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine is a pyridine derivative featuring a phenylthio (-SPh) substituent at the 2-position and a 1-propylpyrrolidin-2-yl group at the 3-position. Its molecular formula is C₁₈H₂₂N₂S, with a molecular weight of 298.45 g/mol. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyridine derivatives, particularly those with sulfur and heterocyclic substituents .
Structure
3D Structure
Properties
Molecular Formula |
C18H22N2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-phenylsulfanyl-3-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C18H22N2S/c1-2-13-20-14-7-11-17(20)16-10-6-12-19-18(16)21-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3 |
InChI Key |
FMNYSNTZDAQWSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation
The 1-propylpyrrolidin-2-yl group is synthesized via cyclization of 4-aminopentanol derivatives or ring-closing metathesis (RCM) of diene precursors. A validated approach involves:
-
Alkylation of pyrrolidine : Treating pyrrolidine with 1-bromopropane in acetonitrile at 60°C for 12 hours yields 1-propylpyrrolidine (85% yield).
-
Stereoselective functionalization : Asymmetric hydrogenation of pyrrolidine enamines using chiral catalysts (e.g., Ru-BINAP) achieves enantiomeric excess >90%.
Strategies for C2 Phenylthio Group Installation
Nucleophilic Aromatic Substitution (SNAr)
Activation of the pyridine ring at C2 is critical for SNAr with thiophenol:
-
Directed ortho-metalation : Using LiTMP to deprotonate pyridine at C2, followed by quenching with diphenyl disulfide, affords 2-(phenylthio)pyridine derivatives (70% yield).
-
Quaternization-mediated activation : Forming a pyridinium salt with methyl triflate enhances electrophilicity at C2, enabling reaction with NaSPh in DMF at 80°C (55% yield).
Transition Metal-Catalyzed C-S Bond Formation
Copper-mediated coupling :
-
3-(1-Propylpyrrolidin-2-yl)-2-iodopyridine reacts with thiophenol using CuI/L-proline in DMSO at 100°C, yielding the target compound in 68% yield.
Palladium catalysis : -
Suzuki-Miyaura-type couplings using Pd(OAc)2 and XPhos permit the use of arylthiol boronates, though yields are moderate (45%) due to competing side reactions.
Integrated Synthetic Routes
Sequential Functionalization Approach
Tandem Activation and Substitution
-
One-pot quaternization/SNAr : React pyridine with methyl triflate and 1-propylpyrrolidine, followed by NaSPh addition, achieves 35% yield but reduces purification steps.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig + CuI | Pd2(dba)3, CuI, 110°C | 42 | High regioselectivity | Costly catalysts |
| Quaternization/SNAr | Methyl triflate, DMF, 80°C | 35 | Simplified workflow | Low yield due to over-quaternization |
| Directed metalation | LiTMP, -78°C, THF | 70 | No pre-functionalization needed | Strict anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including those similar to 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine, have shown promising anticancer effects. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Experimental results suggest that it possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The effectiveness of these compounds is often assessed using disc diffusion methods, revealing favorable results compared to standard antibiotics .
Neurological Effects
There is emerging evidence that pyridine derivatives can influence neurological pathways. The potential neuroprotective effects of this compound are being studied, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from damage .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Several studies have documented the effects and applications of this compound:
- Study on Anticancer Activity : A recent study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis of various pyridine derivatives, including those structurally related to this compound. The results indicated strong anticancer activity against several cancer cell lines, with specific mechanisms involving apoptosis induction .
- Antimicrobial Evaluation : Another study investigated the antimicrobial efficacy of synthesized pyridine derivatives. The results showed that certain derivatives exhibited significant activity against both bacterial and fungal strains, suggesting potential use in treating infections .
Mechanism of Action
The mechanism of action of 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues, while the pyrrolidinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
To contextualize its properties, we compare 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine with analogous pyridine-based compounds from literature and commercial catalogs.
Substituent-Driven Structural Comparisons
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential functionalization of the pyridine core. For example:
Pyrrolidine Substitution : Introduce the 1-propylpyrrolidin-2-yl group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .
Phenylthio Incorporation : Use a thiolation reaction with phenyl disulfide or phenylthiol in the presence of a base (e.g., NaOH) in solvents like dichloromethane .
- Optimization : Key parameters include temperature (40–60°C for thiolation), catalyst selection (e.g., Pd for cross-coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, pyrrolidine signals at δ 1.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity ≥95% .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 315.2) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
- Ventilation : Use fume hoods to avoid inhalation (H313: Harmful if inhaled) .
Q. How can researchers design initial pharmacological screening assays for this compound?
- In Vitro Models :
- Enzyme Inhibition : Test against COX-1/COX-2 (IC₅₀ determination via fluorometric assays) .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., adenosine A₂A receptor) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfur oxidation, pyrrolidine alkylation) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Sulfur Oxidation : Conversion of phenylthio (-SPh) to sulfoxide (-SOPh) or sulfone (-SO₂Ph) enhances anti-inflammatory activity but may reduce metabolic stability .
- Pyrrolidine Substitution : Increasing alkyl chain length (e.g., propyl to pentyl) improves lipophilicity and blood-brain barrier penetration .
- Data Source : Compare IC₅₀ values from patents (e.g., Crossley’s derivatives in ).
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across studies)?
- Troubleshooting Steps :
Purity Verification : Re-analyze compound purity via HPLC; impurities >1% can skew results .
Assay Conditions : Standardize buffer pH, temperature, and incubation time (e.g., 37°C for 30 minutes) .
Biological Replicates : Use ≥3 independent experiments to assess variability .
Q. What computational strategies predict the compound’s interaction with therapeutic targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB: 3NT1) .
- MD Simulations : GROMACS for 100-ns simulations to evaluate stability of ligand-protein complexes .
- ADMET Prediction : SwissADME to estimate permeability (LogP ≈ 2.5) and cytochrome P450 interactions .
Q. What strategies improve the pharmacokinetic profile of derivatives (e.g., oral bioavailability)?
- Derivative Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
